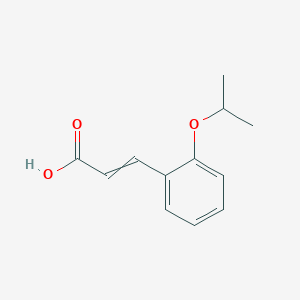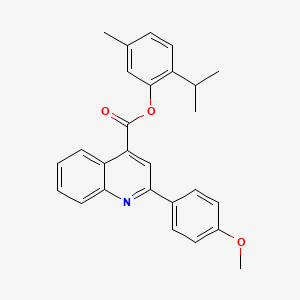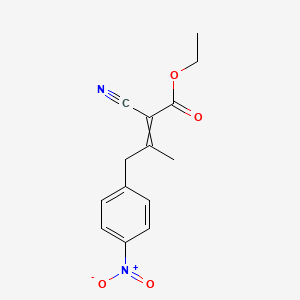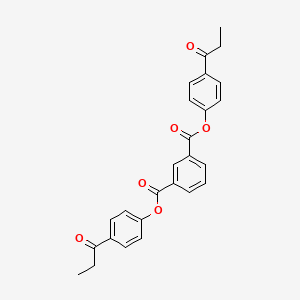
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with an isopropoxy group and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-isopropoxybenzoic acid.
Reduction: Formation of 3-(2-isopropoxyphenyl)propanoic acid.
Substitution: Formation of 2-isopropoxy-5-nitrophenylprop-2-enoic acid.
Applications De Recherche Scientifique
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(2-propoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
- (2E)-3-(2-phenoxyphenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-(2-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYLVIWICFVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)

![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)

![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)

![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
